

Theoretical Studies on the Reactivity of Diphenylborinic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Diphenylborinic anhydride*

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This technical guide provides a comprehensive overview of the reactivity of **diphenylborinic anhydride**, $((C_6H_5)_2BOB(C_6H_5)_2$, a versatile reagent in organic synthesis. While extensive experimental applications exist, particularly in the derivatization of bi-functional molecules, dedicated theoretical studies on its reaction mechanisms are not widely published. This document bridges that gap by summarizing known experimental reactivity and presenting a robust framework for future computational analysis using Density Functional Theory (DFT).

Introduction to Diphenylborinic Anhydride

Diphenylborinic anhydride, also known as oxybis(diphenylborane), is a solid, commercially available reagent. It is recognized for its utility in the selective derivatization of compounds containing proximal hydroxyl and amino groups, such as α -amino acids and diols. Its primary application lies in the formation of stable cyclic adducts, which facilitates analysis, purification, and chemical manipulation. For instance, it is employed in the separation and determination of α -amino acids through the formation of boroxazolidone derivatives^{[1][2]}.

Physicochemical Properties

A summary of the key quantitative data for **diphenylborinic anhydride** is presented below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₀ B ₂ O	[1]
Molecular Weight	346.04 g/mol	[1]
Appearance	Solid	[1]
Melting Point	135-140 °C	[1]
CAS Number	4426-21-5	[1]
Storage Temperature	2-8°C	[1]

Experimentally Observed Reactivity

The reactivity of **diphenylborinic anhydride** is dominated by the electrophilic nature of its boron atoms and the lability of the B-O-B anhydride bond. It readily reacts with nucleophiles, particularly those that can form stable five- or six-membered rings.

Reaction with Amino Alcohols

Diphenylborinic anhydride reacts efficiently with α -amino acids and other 1,2-amino alcohols to form stable cyclic adducts called boroxazolidones^{[1][2]}. This reaction is a cornerstone of its application in analytical chemistry. The reaction proceeds by the nucleophilic attack of the amino and hydroxyl groups onto the boron centers, leading to the displacement of a diphenylborinic acid moiety and the formation of a five-membered ring containing a B-O and a B-N bond.

Reaction with Diols

Analogous to its reaction with amino alcohols, **diphenylborinic anhydride** is used to protect 1,2- and 1,3-diols. This reaction is particularly useful in carbohydrate and nucleoside chemistry, where selective protection of cis-diols is often required. The reaction yields a cyclic boronate ester, a structure that is stable under many reaction conditions but can be readily cleaved when desired.

Proposed Reaction Mechanisms and Theoretical Framework

While detailed computational studies on **diphenylborinic anhydride** itself are scarce, the mechanisms can be postulated based on general principles of acid anhydride chemistry and related DFT studies on other boron compounds[3][4][5]. A theoretical investigation would provide invaluable insights into the reaction energetics, transition state geometries, and the factors governing selectivity.

Proposed Mechanism: Reaction with a 1,2-Diol

The reaction is proposed to proceed via a two-step nucleophilic acyl substitution-type mechanism. The first step involves the nucleophilic attack of one hydroxyl group on a boron atom, leading to the cleavage of the B-O-B bond and the formation of a tetrahedral intermediate. This is followed by an intramolecular attack from the second hydroxyl group, cyclizing the product and eliminating a molecule of diphenylborinic acid.

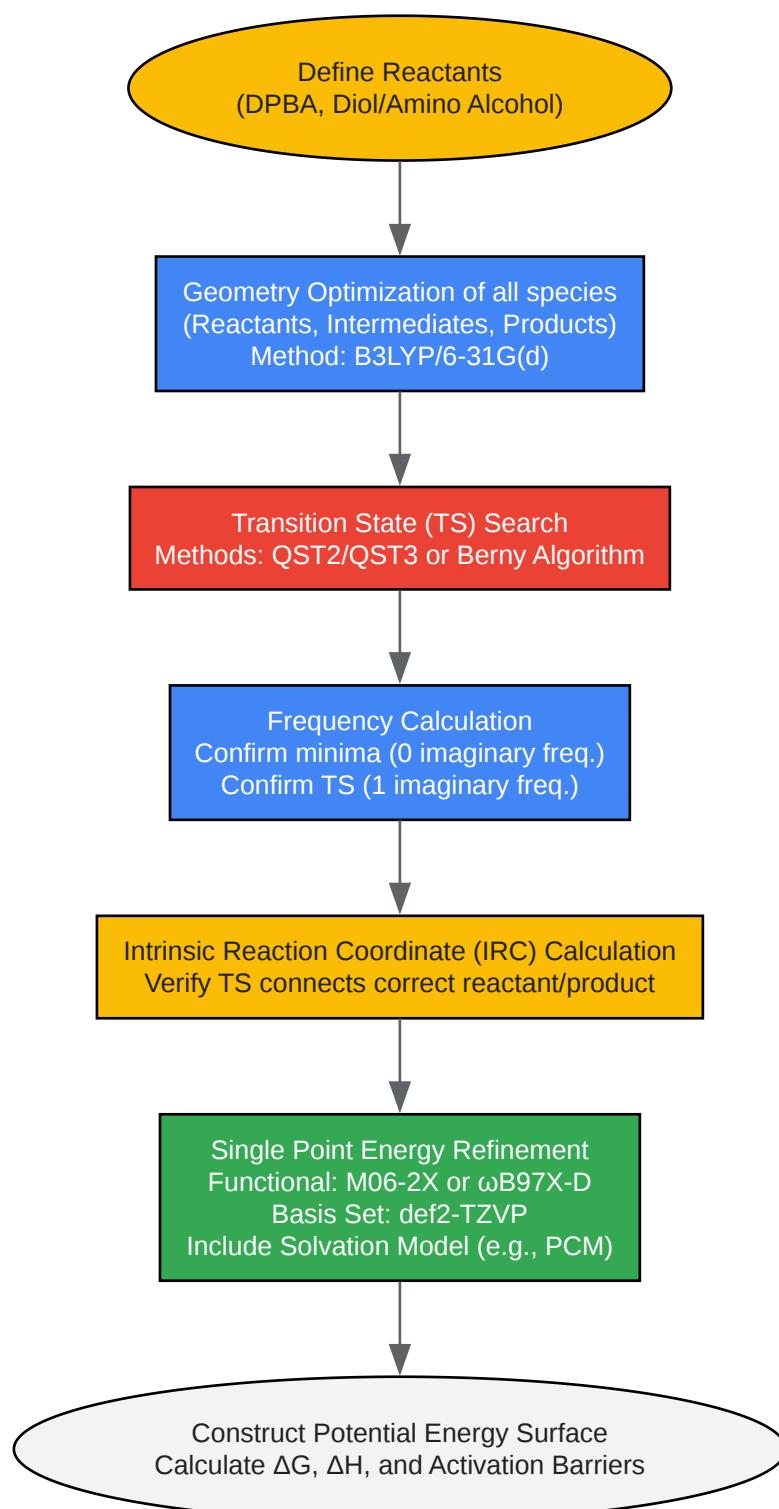


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Caption: Proposed reaction pathway for **diphenylborinic anhydride** with a 1,2-diol.

Proposed Mechanism: Reaction with a 1,2-Amino Alcohol

The reaction with an amino alcohol is expected to follow a similar pathway. However, due to the greater nucleophilicity of the amine compared to the alcohol, the initial attack is likely to occur from the nitrogen atom. This is followed by the intramolecular attack of the hydroxyl group to form the stable five-membered boroxazolidone ring.



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